molecular formula C17H21NO3 B2806093 N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1396803-52-3

N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2806093
CAS No.: 1396803-52-3
M. Wt: 287.359
InChI Key: GCRIKYHPPHQELH-UHFFFAOYSA-N
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Description

“N-((4-hydroxychroman-4-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a chroman ring, which is a chemical structure consisting of a benzene ring fused to a heterocyclic pyran ring . Chroman derivatives are found in Vitamin E and various other natural products.


Molecular Structure Analysis

The compound contains a chroman ring, a cyclohexene ring, and a carboxamide group . The chroman ring is a bicyclic structure consisting of a benzene ring fused to a pyran ring . The cyclohexene is a six-membered ring with one double bond . The carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2).

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research on enaminones, which share a similarity in chemical structure to the cyclohexenone backbone present in the compound of interest, has shown significant insight into hydrogen bonding patterns. These patterns are crucial for the anticonvulsant activity of these compounds, providing a foundation for understanding how similar structures could interact biologically (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Functionalized Cyclohexenones

Functionalized cyclohexenones, closely related to the compound , have been synthesized through environmentally benign processes. These syntheses are crucial for creating compounds with potential applications in medicinal chemistry and material science (Mousavi, Maghsoodlou, & Habibi‐Khorassani, 2014).

Electromeric Effects on Absorption and Emission Spectra

The study of electromeric effects on chromen-4-one derivatives, which shares the chroman core with the compound of interest, highlights how substitutions influence absorption and emission spectra. This research is vital for developing optical materials and understanding molecular electronics (Bansal & Kaur, 2015).

Synthesis of Novel Cyclic Dipeptidyl Ureas

Research involving the synthesis of cyclic compounds, such as triazinyl alaninamides, illustrates the diverse potential of cyclohexene derivatives in creating bioactive molecules. These molecules can have applications ranging from drug discovery to agricultural chemicals (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Phosphine-Catalyzed Annulation for Synthesizing Cyclohexenes

The phosphine-catalyzed synthesis of cyclohexenes from activated olefins demonstrates a method for creating highly functionalized compounds. These synthetic methods are foundational for developing pharmaceuticals and advanced materials (Tran & Kwon, 2007).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds with similar structures have been studied for their potential uses in various fields, including medicinal chemistry .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(13-6-2-1-3-7-13)18-12-17(20)10-11-21-15-9-5-4-8-14(15)17/h1-2,4-5,8-9,13,20H,3,6-7,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRIKYHPPHQELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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